molecular formula C18H13ClO6 B1243534 Fluostatin E

Fluostatin E

Cat. No. B1243534
M. Wt: 360.7 g/mol
InChI Key: WXDSJSLCLHLHSW-NJAFHUGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluostatin E is a natural product found in Streptomyces with data available.

Scientific Research Applications

Discovery and Characterization

Fluostatin E, along with its related compounds fluostatins C and D, was discovered in a culture filtrate extract of strain Acta 1383, which belongs to the genus Streptomyces. These compounds are characterized by their fluorenone chromophore. Fluostatin C has shown moderate activity against selected human tumor cell lines, indicating potential therapeutic applications in oncology (Baur et al., 2006).

Biological Activity and Potential Applications

Fluostatins have been studied for their unique structural features and biological activities. For example, the fluostatin gene cluster's expression led to the identification of bioactive compounds with antibacterial properties (Yang et al., 2015). Further research on fluostatin biosynthesis resulted in the discovery of new derivatives with diverse structural features, highlighting the compound's potential in producing novel therapeutic agents (Huang et al., 2021).

Heterologous Expression and New Compound Discovery

Heterologous expression of fluostatin biosynthetic genes in different bacterial strains has led to the discovery of new compounds, expanding the understanding of fluostatin's structural and functional diversity. This approach has provided insights into the potential pharmaceutical applications of fluostatins and related compounds (Huang et al., 2019).

properties

Product Name

Fluostatin E

Molecular Formula

C18H13ClO6

Molecular Weight

360.7 g/mol

IUPAC Name

(1R,2S,3R)-3-chloro-1,2,6,7-tetrahydroxy-3-methyl-1,2-dihydrobenzo[a]fluorene-4,11-dione

InChI

InChI=1S/C18H13ClO6/c1-18(19)16(24)7-5-9(21)12-10-6(3-2-4-8(10)20)14(22)13(12)11(7)15(23)17(18)25/h2-5,15,17,20-21,23,25H,1H3/t15-,17+,18+/m1/s1

InChI Key

WXDSJSLCLHLHSW-NJAFHUGGSA-N

Isomeric SMILES

C[C@]1([C@H]([C@@H](C2=C3C(=C(C=C2C1=O)O)C4=C(C3=O)C=CC=C4O)O)O)Cl

Canonical SMILES

CC1(C(C(C2=C3C(=C(C=C2C1=O)O)C4=C(C3=O)C=CC=C4O)O)O)Cl

synonyms

fluostatin E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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